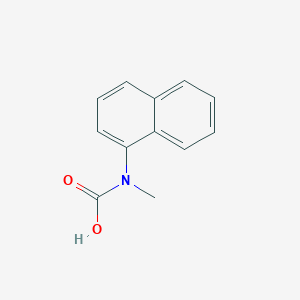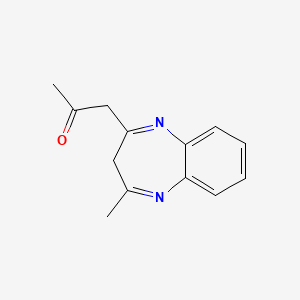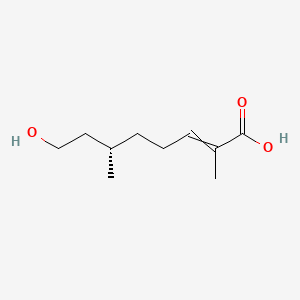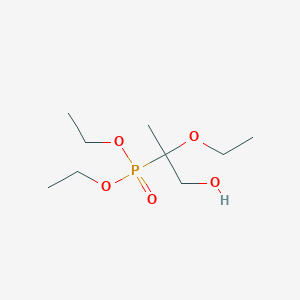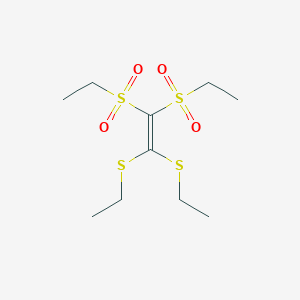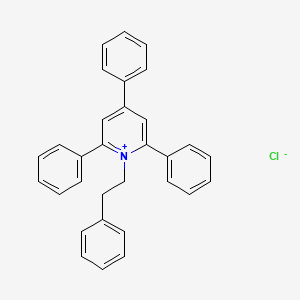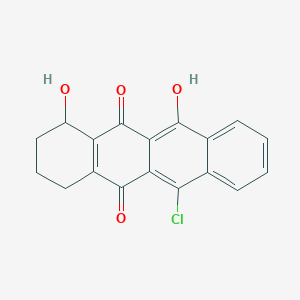
6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a chlorine atom. This compound is part of the tetracene family, which is known for its applications in organic electronics and photonics due to its conjugated system of double bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the chlorination of a precursor tetracene compound followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
科学的研究の応用
6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which 6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and chlorine atom play crucial roles in its binding affinity and specificity. The pathways involved may include oxidative stress modulation, enzyme inhibition, and receptor activation or blockade.
類似化合物との比較
Similar Compounds
6-Chloro-2,4-dihydroxy-1,3-dimethylpyrimidine: Another chlorinated compound with hydroxyl groups, used in various chemical and biological applications.
6-Chloro-1,1-dioxo-3-[(prop-2-enylthio)methyl]-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonamide: A compound with a similar chlorinated structure, known for its medicinal properties.
Uniqueness
6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione is unique due to its tetracene backbone, which provides a conjugated system that is beneficial for electronic applications
特性
CAS番号 |
89564-31-8 |
|---|---|
分子式 |
C18H13ClO4 |
分子量 |
328.7 g/mol |
IUPAC名 |
6-chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C18H13ClO4/c19-15-8-4-1-2-5-9(8)16(21)14-13(15)17(22)10-6-3-7-11(20)12(10)18(14)23/h1-2,4-5,11,20-21H,3,6-7H2 |
InChIキー |
ZDAPEWLMEHASGD-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


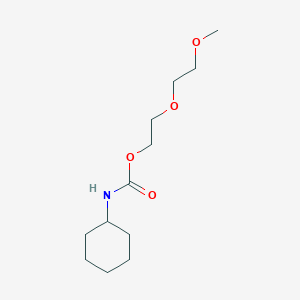
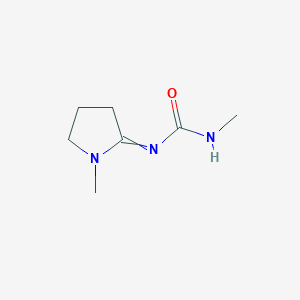

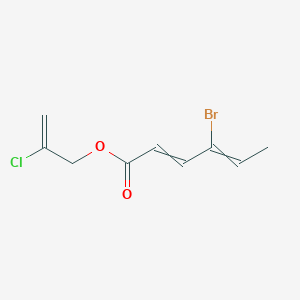
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
